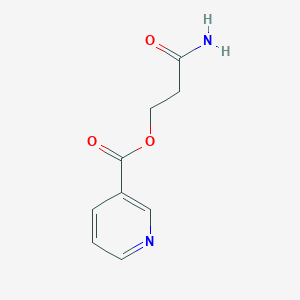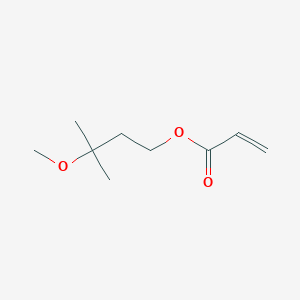
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a chiral alcohol with the molecular formula C15H32O. This compound is notable for its presence in various natural products and its role in chemical communication systems, particularly in insects. It is a semiochemical, meaning it is involved in the chemical signaling processes that influence the behavior of other organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol typically involves stereoselective reduction processes. One common method includes the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of Grignard reagents followed by stereoselective hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to maintain the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in various alcohol derivatives.
Substitution: Forms halides, esters, or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of chemical communication in insects, particularly in pheromone research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,7S)-3,7-Dimethyltridecan-2-ol: Another stereoisomer with different biological activity.
(2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate: An ester derivative used in similar applications.
(2S,3R,7R)-3,7-Dimethylpentadecan-2-ol: A longer-chain analog with distinct properties.
Uniqueness
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical properties. Its role in semiochemical communication and its utility as a chiral building block make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
163581-12-2 |
|---|---|
Fórmula molecular |
C15H32O |
Peso molecular |
228.41 g/mol |
Nombre IUPAC |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1 |
Clave InChI |
GSOHTXXXDWFCAJ-KFWWJZLASA-N |
SMILES isomérico |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O |
SMILES canónico |
CCCCCCC(C)CCCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)

![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)

![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
